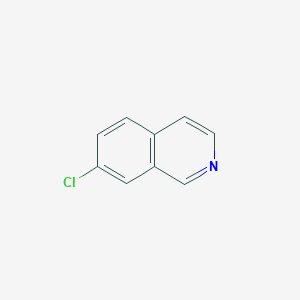

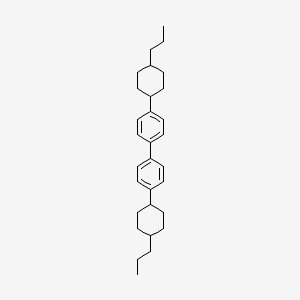

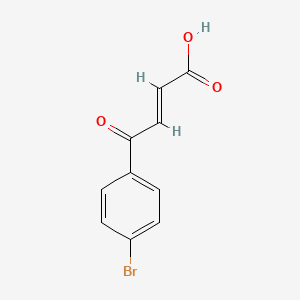

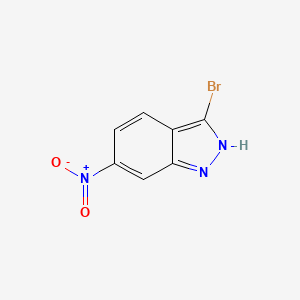

![molecular formula C15H17N3O2 B1268658 7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 300586-42-9](/img/structure/B1268658.png)

7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives, similar to the target compound, involves several steps including condensation, cyclization, and nucleophilic substitution reactions. These processes are crucial for constructing the pyridopyrimidine core and introducing various substituents to the molecular framework. For instance, the condensation of piperidin-1-ylquinoline-3-carbaldehyde with isonicotinic acid hydrazide has been utilized for the synthesis of related compounds (Afzal et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives is characterized by the presence of hydrogen bonds which play a significant role in their crystal packing and stability. These compounds often exhibit polarized electronic structures leading to the formation of three-dimensional framework structures or sheet-like arrangements through N-H...O, C-H...O, and C-H...π(arene) hydrogen bonds (Low et al., 2007).

Chemical Reactions and Properties

Pyrido[1,2-a]pyrimidine compounds are reactive towards various N- and C-nucleophiles, leading to a wide range of derivatives. These reactions include the formation of enaminones, Schiff’s bases, and chalcone-like derivatives. Such reactivity allows for extensive functionalization of the core structure, impacting their chemical properties and potential applications (Abass et al., 2010).

Aplicaciones Científicas De Investigación

Chemical Structure and Reactions

- The compound forms part of a unique tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring system, which has been studied for its unusual conformation and potential for creating new chemical structures. Such compounds have been analyzed using X-ray diffraction, highlighting their distinctive molecular arrangements (Hermecz et al., 1991).

Biological Activities

- Pyrido[1,2-a]pyrimidine derivatives, including similar compounds, are known for a broad spectrum of biological activities. They have shown antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase properties. Studies on these compounds have led to the synthesis of various biologically active derivatives (Harutyunyan, 2016).

Pharmacological Applications

- Certain derivatives of pyrido[1,2-a]pyrimidines have been synthesized for potential use as calcium channel antagonists. These studies have explored the chemical modifications and biological effects of these compounds, contributing to the understanding of their pharmacological potential (Shahrisa et al., 2012).

Cycloaddition Reactions

- The compound has been a subject of study in cycloaddition reactions. These reactions are significant for the synthesis of diastereomeric tetraazapentaphene derivatives, which have applications in developing new chemical entities (Noguchi et al., 1997).

Interaction Studies

- Research has also been conducted on the interaction of similar compounds with other chemicals like glycine esters. These studies provide insights into the chemical behavior and potential applications of these compounds in the synthesis of new molecules (Zinchenko et al., 2018).

Propiedades

IUPAC Name |

7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-11-5-6-13-16-14(17-7-3-2-4-8-17)12(10-19)15(20)18(13)9-11/h5-6,9-10H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXUSQVHWHQZJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)C=O)N3CCCCC3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358677 |

Source

|

| Record name | 7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804370 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

300586-42-9 |

Source

|

| Record name | 7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

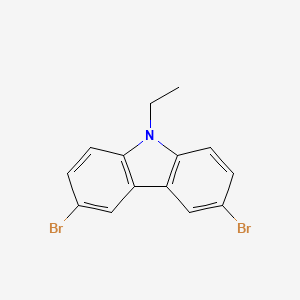

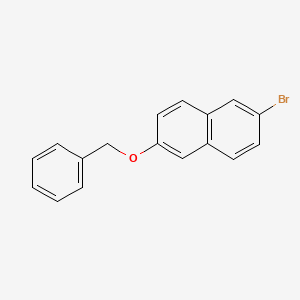

![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)